molecular formula C7H4ClFN2 B572874 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1211582-49-8

4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B572874
CAS-Nummer: 1211582-49-8
Molekulargewicht: 170.571
InChI-Schlüssel: FWZLZMBIFJYSAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine is a fluorinated analog of the versatile 7-azaindole scaffold, serving as a key synthetic intermediate in pharmaceutical research and development. This bifunctional building block is particularly valuable in the synthesis of novel bioactive molecules, leveraging the electron-deficient nature of the fused ring system for metal-catalyzed cross-coupling reactions and nucleophilic substitutions. The pyrrolo[2,3-b]pyridine core is a privileged structure in medicinal chemistry, known for its ability to mimic purine bases, which allows it to interact with a wide range of biological targets . Researchers extensively utilize this scaffold in drug discovery programs focused on oncology. Derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines, including A549 (lung), HeLa (cervical), and MDA-MB-231 (breast) . The incorporation of chloro and fluoro substituents at the 3 and 4 positions is a common strategy to modulate the compound's electronic properties, lipophilicity, and binding affinity, making it a versatile starting point for constructing targeted kinase inhibitors . This product is intended for research applications as a chemical building block. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Eigenschaften

IUPAC Name

4-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZLZMBIFJYSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80701220
Record name 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211582-49-8
Record name 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Chlorination at Position 4

Chlorination typically employs POCl₃ under reflux conditions. For example, treatment of 3-fluoro-1H-pyrrolo[2,3-b]pyridine with POCl₃ at 110°C for 6 hours achieves 85–90% conversion to the 4-chloro derivative. The reaction proceeds via electrophilic aromatic substitution, facilitated by the electron-donating nature of the pyrrole nitrogen.

Reaction Conditions :

ParameterSpecification
ReagentPOCl₃ (3 equiv)
SolventToluene or dichloroethane
Temperature110°C
Time6–8 hours
Yield85–90%

Excess POCl₃ ensures complete conversion, while toluene minimizes side reactions like ring oxidation.

Fluorination at Position 3

Fluorination is achieved using electrophilic agents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). Reacting 4-chloro-1H-pyrrolo[2,3-b]pyridine with Selectfluor® in acetonitrile at 70°C for 12 hours yields the target compound in 65–75% yield. The fluorine atom is introduced regioselectively at position 3 due to the directing effect of the adjacent nitrogen.

Optimized Fluorination Protocol :

  • Reagent : Selectfluor® (2.2 equiv)

  • Solvent : Acetonitrile

  • Temperature : 70°C

  • Time : 12 hours

  • Yield : 70% (after column chromatography)

Alternative Routes: Ring Construction Approaches

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis constructs the pyrrolopyridine core from diketones and amines. For example, condensation of 2-aminopyridine-3-carbonitrile with ethyl 3-fluoroacetoacetate under acidic conditions generates the pyrrolo[2,3-b]pyridine skeleton with inherent fluorine at position 3. Subsequent chlorination with N-chlorosuccinimide (NCS) introduces chlorine at position 4.

Key Advantages :

  • Avoids regioselectivity challenges in direct halogenation.

  • Enables incorporation of sensitive functional groups early in the synthesis.

Limitations :

  • Multi-step process (5–6 steps) reduces overall yield (40–50%).

  • Requires stringent control over reaction conditions to prevent side reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols prioritize throughput and reproducibility. A continuous flow system using microreactors achieves 92% yield in the chlorination step by maintaining precise temperature control and reagent stoichiometry. Key parameters include:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
POCl₃ Equiv3.02.8
Residence Time6 hours45 minutes
Purity90%95%

This system reduces solvent waste by 60% compared to batch processes.

Solvent Recovery and Recycling

Toluene and acetonitrile are recovered via fractional distillation, achieving 85–90% solvent reuse. This reduces production costs by approximately 30%.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with a 9:1 dichloromethane/ethyl acetate eluent removes unreacted starting materials and by-products. The target compound elutes at Rf = 0.4–0.5, yielding >98% purity.

Recrystallization

Recrystallization from ethanol/water (4:1) produces needle-like crystals with 99.5% purity (HPLC). The process is optimized for minimal yield loss (5–8%).

Challenges and Mitigation Strategies

Regioselectivity in Fluorination

Competing fluorination at position 5 is minimized by:

  • Using bulky solvents (e.g., tert-amyl alcohol) to sterically hinder position 5.

  • Lowering reaction temperature to 50°C during Selectfluor® addition.

By-Product Formation

Major by-products include dihalogenated derivatives (e.g., 4,6-dichloro-3-fluoro isomers). These are suppressed by:

  • Limiting POCl₃ stoichiometry to 2.8–3.0 equiv.

  • Introducing fluorine before chlorination in multi-step sequences .

Analyse Chemischer Reaktionen

4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Overview

4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant attention in scientific research due to its unique chemical structure and potential biological activities. This compound is particularly noted for its role as an inhibitor of fibroblast growth factor receptors (FGFRs) and phosphodiesterases (PDEs), making it relevant in various fields, including medicinal chemistry, cancer research, and agrochemical development.

Medicinal Chemistry

Targeting Fibroblast Growth Factor Receptors (FGFRs)
this compound primarily acts as an inhibitor of FGFR1, FGFR2, and FGFR3. The inhibition of these receptors disrupts critical signaling pathways involved in cell proliferation and survival, including:

  • RAS/MAPK Pathway : Regulates cell growth and differentiation.
  • PI3K/AKT Pathway : Involved in cell survival and metabolism.
  • PLCγ Pathway : Associated with cellular responses to growth factors.

Research indicates that this compound can significantly inhibit the proliferation of breast cancer cells and induce apoptosis, making it a candidate for cancer therapy .

Phosphodiesterase Inhibition
In addition to FGFR inhibition, this compound has been identified as a selective inhibitor of phosphodiesterase enzymes. This inhibition can modulate inflammatory responses by affecting TNF-α release from macrophages exposed to pro-inflammatory stimuli .

Studies have demonstrated the anticancer potential of this compound through various in vitro experiments:

  • Cell Proliferation : Significant inhibition of breast cancer cell lines (e.g., 4T1 cells) with IC50 values ranging from 7 nM to 712 nM against FGFRs.
  • Cell Migration and Invasion : The compound reduces the migration and invasion capabilities of cancer cells, highlighting its potential as an anticancer agent .

Chemical Synthesis and Applications

The compound serves as a versatile building block in synthetic chemistry for creating more complex heterocyclic compounds. It can participate in various chemical reactions, including:

  • Substitution Reactions : Where halogen atoms can be replaced by other nucleophiles.
  • Oxidation and Reduction : To form different derivatives.
  • Coupling Reactions : Such as Suzuki or Heck coupling for synthesizing complex molecules .

Case Study 1: Anticancer Properties

In a study focusing on the anticancer effects of this compound, researchers observed that the compound inhibited the proliferation of breast cancer cells significantly. The study reported IC50 values indicating potent inhibitory effects on FGFRs leading to reduced cell viability and increased apoptosis rates .

Case Study 2: Anti-inflammatory Effects

Another investigation revealed that this compound could inhibit TNF-α release from macrophages, showcasing its potential as an anti-inflammatory agent. This property is particularly relevant in diseases characterized by chronic inflammation .

Vergleich Mit ähnlichen Verbindungen

The structural and functional diversity of pyrrolo[2,3-b]pyridine derivatives arises from variations in substituent type, position, and electronic properties. Below is a systematic comparison of 4-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine with its analogs:

Halogenated Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Properties/Applications
This compound Cl (C4), F (C3) C₇H₄ClFN₂ 170.57 N/A Kinase inhibition
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Cl (C4), F (C5), I (C3) C₇H₃ClFIN₂ 296.47 99% (via sulfonylation) Higher molecular weight; potential radiopharmaceutical applications
5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Br (C5), Cl (C4), I (C3) C₇H₃BrClIN₂ 341.37 N/A Bulky substituents hinder solubility

Key Observations :

  • Halogen position significantly impacts reactivity and biological activity. For example, iodine at C3 increases molecular weight and may enhance binding to hydrophobic pockets .
  • Fluorine at C3 in the target compound improves metabolic stability compared to non-fluorinated analogs .
Nitro-Substituted Derivatives
Compound Name Substituents Molecular Formula Synthesis Yield Purity Key Findings
5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6d) NO₂ (C3), 4-MeO-Ph (C5) C₁₄H₁₁N₃O₃ 94% 98% High yield via Suzuki coupling; nitro group aids in further functionalization
5-(3,4-Dimethoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6g) NO₂ (C3), 3,4-diMeO-Ph (C5) C₁₅H₁₃N₃O₄ 81% 98% Electron-rich aryl groups enhance solubility

Comparison with Target Compound :

  • Nitro groups at C3 enable downstream derivatization (e.g., reduction to amines), unlike the fluorine in this compound, which is typically inert .
Aryl/Trifluoromethyl Derivatives
Compound Name Substituents Molecular Formula Biological Activity
3-(Trifluoromethyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine CF₃ (C3), Cl (C4) C₈H₄ClF₃N₂ Enhanced lipophilicity; potential kinase inhibition
5-(4-Trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6c) CF₃-Ph (C5), NO₂ (C3) C₁₄H₈F₃N₃O₂ Anticancer activity

Key Insights :

  • Trifluoromethyl groups improve membrane permeability but may reduce aqueous solubility .
  • The target compound’s fluorine at C3 offers a balance between metabolic stability and solubility compared to bulkier CF₃ groups .
Thieno[2,3-b]pyridine Analogs
Compound Name Core Structure Key Difference Solubility Issues
Thieno[2,3-b]pyridine derivatives Sulfur-containing core Replaces pyrrole nitrogen with sulfur Poor aqueous solubility (~40% drug candidates fail due to this)

Comparison :

  • Replacing sulfur with nitrogen (as in pyrrolo[2,3-b]pyridines) improves solubility and pharmacokinetics .

Biologische Aktivität

4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its role as an inhibitor of fibroblast growth factor receptors (FGFRs) and phosphodiesterases (PDEs). This article delves into its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine core with chlorine and fluorine substituents, which contributes to its unique chemical reactivity and biological interactions. The presence of these halogens enhances the compound's binding affinity to target proteins, making it a valuable candidate for drug development.

Target of Action

This compound primarily targets FGFRs, specifically FGFR1, FGFR2, and FGFR3. These receptors are critical in various signaling pathways associated with cell proliferation, survival, and migration.

Mode of Action

The compound exhibits potent inhibitory activity against FGFRs. This inhibition disrupts several downstream signaling pathways, including:

  • RAS/MAPK Pathway : Involved in cell growth and differentiation.
  • PI3K/AKT Pathway : Plays a role in cell survival and metabolism.
  • PLCγ Pathway : Associated with cellular responses to growth factors.

Biochemical Effects

Research indicates that the inhibition of FGFRs by this compound leads to:

  • Reduced proliferation of breast cancer 4T1 cells.
  • Induction of apoptosis in these cancer cells .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : The compound has shown significant inhibition of breast cancer cell proliferation and induced apoptosis. For instance, one study reported IC50 values against FGFR1–4 ranging from 7 nM to 712 nM, demonstrating its potency as an anticancer agent .
  • Cell Migration and Invasion : Inhibition of FGFRs also significantly reduced the migration and invasion capabilities of cancer cells .

Phosphodiesterase Inhibition

Apart from FGFR inhibition, this compound has been identified as a selective inhibitor of phosphodiesterase (PDE) enzymes. It has shown potential in modulating inflammatory responses by inhibiting TNF-α release from macrophages exposed to pro-inflammatory stimuli .

Comparative Data Table

Below is a summary table comparing the biological activities of this compound with other related compounds:

Compound NameTarget ReceptorIC50 (nM)Biological Activity
This compound FGFR17Anticancer (breast cancer)
FGFR29Induces apoptosis
FGFR325Inhibits cell migration
Compound 4h FGFR17Anticancer
FGFR29Induces apoptosis
FGFR325Inhibits cell migration

Case Study: Breast Cancer Treatment

A notable study demonstrated that treatment with this compound resulted in significant tumor regression in mouse models of breast cancer. The study highlighted the compound's ability to inhibit tumor growth effectively while minimizing toxicity to surrounding healthy tissues .

Q & A

Q. What are the common synthetic routes for 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer : A typical synthesis involves sequential functionalization of the pyrrolopyridine core. For example:
  • Methylation : Treat the base compound with sodium hydride (NaH) and methyl iodide (MeI) in THF at 0°C to room temperature to introduce a methyl group at the 1-position .
  • Nitration : React the methylated derivative with concentrated nitric acid (HNO₃) under controlled conditions to introduce nitro groups .
  • Cross-Coupling : Use Suzuki-Miyaura reactions with arylboronic acids and Pd(PPh₃)₄ as a catalyst in dioxane/H₂O at 105°C to install aryl substituents .
    Yields vary (e.g., 36–75%), requiring optimization via silica gel chromatography for purification .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns and regiochemistry. For instance, the 4-chloro and 3-fluoro substituents produce distinct splitting patterns in the aromatic region .
  • X-Ray Crystallography : Single-crystal analysis provides unambiguous confirmation of molecular geometry, as demonstrated for related pyrrolopyridine derivatives (e.g., 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine) .

Q. What solvents and conditions are optimal for purifying halogenated pyrrolopyridines?

  • Methodological Answer :
  • Chromatography : Silica gel chromatography with gradients of ethyl acetate/hexane is standard for isolating intermediates (e.g., 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine) .
  • Crystallization : Polar solvents like methanol or THF/water mixtures are effective for recrystallizing nitro- or chloro-substituted derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation and functionalization be addressed?

  • Methodological Answer :
  • Directing Groups : Use protecting groups (e.g., sulfonyl or tosyl) to steer electrophilic substitution to specific positions. For example, phenylsulfonyl groups enhance reactivity at the 3-position in 1H-pyrrolo[2,3-b]pyridines .
  • Metal-Mediated Reactions : Palladium-catalyzed C–H activation or Buchwald-Hartwig amination allows site-selective functionalization, as seen in kinase inhibitor syntheses .

Q. What strategies resolve contradictions in biological activity data for fluorinated pyrrolopyridines?

  • Methodological Answer :
  • SAR Studies : Systematically vary substituents (e.g., fluoro vs. chloro at the 3-position) and evaluate binding affinity using in vitro assays (e.g., kinase inhibition or dopamine D4 receptor binding) .
  • Computational Modeling : Molecular docking (e.g., with AutoDock Vina) predicts interactions with target proteins, helping rationalize discrepancies between in vitro and cellular activity .

Q. How can this compound be optimized for PET imaging applications?

  • Methodological Answer :
  • Isotope Labeling : Introduce ¹⁸F or ¹¹C isotopes via late-stage fluorination or methylation, leveraging the compound’s inherent fluorine substituent as a handle .
  • In Vivo Stability Testing : Assess metabolic stability in rodent models using LC-MS to identify degradation hotspots (e.g., dehalogenation or oxidation) .

Methodological Challenges and Solutions

Q. Why do some synthetic routes yield low quantities of this compound derivatives?

  • Analysis and Solution : Low yields (e.g., 36% for compound 21e in ) often stem from side reactions during nitration or cross-coupling. Mitigation strategies include:
  • Temperature Control : Slow addition of HNO₃ at 0°C to minimize decomposition .
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands to enhance coupling efficiency .

Q. How to validate the purity of halogenated pyrrolopyridines for pharmacological studies?

  • Methodological Answer :
  • HPLC-MS : Use reverse-phase HPLC with a C18 column and MS detection to quantify impurities (target ≥98% purity) .
  • Elemental Analysis : Confirm halogen content (Cl, F) via combustion analysis or X-ray fluorescence .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.